molecular formula C10H9ClN2 B3103573 4-Chloro-2,7-dimethylquinazoline CAS No. 1444351-21-6

4-Chloro-2,7-dimethylquinazoline

Cat. No. B3103573
CAS RN: 1444351-21-6
M. Wt: 192.64 g/mol
InChI Key: KHGABTIUAGDZAJ-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 . It is a quinazoline derivative, which is a class of compounds that have drawn significant attention due to their wide range of biopharmaceutical activities .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,7-dimethylquinazoline can be represented by the InChI code 1S/C10H9ClN2/c1-6-3-4-9-8 (5-6)10 (11)13-7 (2)12-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, including 4-Chloro-2,7-dimethylquinazoline, are significant targets in medicinal chemistry for drug discovery and optimization . They have distinct biopharmaceutical activities and are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Anticancer Activity

Quinazoline derivatives have shown promising results in the field of cancer research. For instance, some synthesized compounds have demonstrated strong EGFR inhibitory activity and the ability to stimulate cell cycle arrest at the G2/M phase . This suggests potential applications of 4-Chloro-2,7-dimethylquinazoline in cancer treatment.

Antibacterial Activity

Quinazoline and quinazolinone derivatives have been found to exhibit antibacterial properties . This makes 4-Chloro-2,7-dimethylquinazoline a potential candidate for the development of novel antibiotics, especially in the face of increasing drug resistance .

Anti-inflammatory Activity

Quinazoline derivatives have been reported to possess anti-inflammatory properties . This suggests that 4-Chloro-2,7-dimethylquinazoline could be explored for its potential use in the treatment of inflammatory conditions .

Antifungal Activity

Quinazoline derivatives, including 4-Chloro-2,7-dimethylquinazoline, have shown antifungal activities . This indicates potential applications in the treatment of fungal infections .

Antiviral Activity

Quinazoline derivatives have also been reported to exhibit antiviral activities . This suggests that 4-Chloro-2,7-dimethylquinazoline could be investigated for its potential use in antiviral therapies .

Antidiabetic Activity

Some quinazoline derivatives have shown α-glucosidase inhibitory activity, which is relevant in the treatment of diabetes . This suggests that 4-Chloro-2,7-dimethylquinazoline could be explored for its potential antidiabetic properties .

Antioxidant Activity

Quinazoline derivatives have been found to possess antioxidant properties . This indicates that 4-Chloro-2,7-dimethylquinazoline could be investigated for its potential use in combating oxidative stress .

Future Directions

Quinazoline and quinazolinone derivatives, including 4-Chloro-2,7-dimethylquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicine and biology .

properties

IUPAC Name

4-chloro-2,7-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGABTIUAGDZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,7-dimethylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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